3-([(3-Chlorophenyl)amino]methyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
3-([(3-Chlorophenyl)amino]methyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, an amino group, and a triazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([(3-Chlorophenyl)amino]methyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:
Formation of the Triazolone Ring: The triazolone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and carbonyl compounds.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions. This step often involves the use of chlorinated aromatic compounds and amines.
Aminomethylation: The final step involves the aminomethylation of the triazolone ring. This can be achieved using formaldehyde and an amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-([(3-Chlorophenyl)amino]methyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives or dechlorinated products.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the triazolone ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated triazolones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-([(3-Chlorophenyl)amino]methyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-([(3-Chlorophenyl)amino]methyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with a similar triazole ring structure but lacking the chlorophenyl and aminomethyl groups.
3-(Phenylamino)methyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one: A closely related compound with a phenyl group instead of a chlorophenyl group.
Uniqueness
3-([(3-Chlorophenyl)amino]methyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H11ClN4O |
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Molecular Weight |
238.67 g/mol |
IUPAC Name |
5-[(3-chloroanilino)methyl]-2-methyl-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C10H11ClN4O/c1-15-10(16)13-9(14-15)6-12-8-4-2-3-7(11)5-8/h2-5,12H,6H2,1H3,(H,13,14,16) |
InChI Key |
LILAXBSYWBMBED-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)NC(=N1)CNC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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